molecular formula C22H16ClFN4O3 B11412844 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11412844
M. Wt: 438.8 g/mol
InChI Key: LAUYVXNZZWYUKM-UHFFFAOYSA-N
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Description

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Methyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst like aluminum chloride.

    Attachment of the Fluorophenyl Acetamide Moiety: This step may involve an amide coupling reaction using 2-fluoroaniline and acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it has potential applications as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, it could be used in the synthesis of advanced materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide
  • 2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide

Uniqueness

The presence of the 4-chlorophenyl and 2-fluorophenyl groups in 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially making it more effective or selective compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H16ClFN4O3

Molecular Weight

438.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H16ClFN4O3/c23-15-9-7-14(8-10-15)12-28-21(30)16-4-3-11-25-20(16)27(22(28)31)13-19(29)26-18-6-2-1-5-17(18)24/h1-11H,12-13H2,(H,26,29)

InChI Key

LAUYVXNZZWYUKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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